2,3,5,6-Tetrachloro-4-pyridinol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2,3,5,6-Tetrachloro-4-pyridinol involves complex chemical reactions that can include nucleophilic displacement, cycloadditions, and multicomponent reactions. For instance, pyridine-based tetramide macrocycles have been synthesized through nucleophilic displacement, demonstrating the role of increased preorganization on selectivity in chemical reactions (Kumar et al., 1997). Additionally, a novel three-component synthesis method for tetrahydrofuro[2,3-c]pyridines from readily accessible materials highlights the innovative approaches to synthesizing complex pyridine derivatives (Fayol & Zhu, 2004).
Molecular Structure Analysis
The study of molecular structures is crucial for understanding the properties and reactivity of chemical compounds. Crystal structure analysis and spectroscopic methods are often employed to elucidate the configurations of pyridine derivatives. For example, the crystal structure of tetra(pyrrolidino)diborane(4) provides insights into the precursor arrangements for diborane derivatives, which are critical for various chemical synthesis processes (Ali, Goldberg, & Srebnik, 2002).
Chemical Reactions and Properties
Chemical reactions involving 2,3,5,6-Tetrachloro-4-pyridinol derivatives can lead to a variety of products with unique properties. For example, the dimerization of tetrahydrofuro[3,2-c]- and [2,3-c]pyridine under acidic conditions demonstrates the reactivity and potential for forming novel compounds (Shiotani et al., 1986). Additionally, electrochemical strategies for synthesizing pyridin-6-ones showcase innovative methods for creating pyridine-based materials with potential applications (Veisi, Maleki, & Jahangard, 2015).
Physical Properties Analysis
The physical properties of 2,3,5,6-Tetrachloro-4-pyridinol and its derivatives, such as solubility, melting point, and density, are essential for their application in various fields. Studies on these compounds often focus on their thermal behavior, crystalline structure, and phase transitions to better understand their stability and functionality under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of 2,3,5,6-Tetrachloro-4-pyridinol derivatives. Research into the synthesis and reactivity of substituted pyridinols reveals their potential as antioxidants and highlights the role of electron-withdrawing groups in aromatic nucleophilic substitution reactions (Wijtmans et al., 2004).
Scientific Research Applications
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Pentachloropyridine
- Scientific Field : Organic Synthesis
- Application Summary : Pentachloropyridine is used as a building block in the synthesis of chemically relevant organic compounds .
- Methods of Application : It reacts with various nucleophiles due to its electron-deficient nature, allowing for the synthesis of a wide range of compounds .
- Results or Outcomes : The outcomes include the successful synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .
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Tetrachloro-1,4-benzoquinone
- Scientific Field : Electrochemistry
- Application Summary : This compound can form a nanocomposite with multi-walled carbon nanotubes (MWCNTs) on a graphite electrode for nicotinamide adenine dinucleotide (NADH) oxidation. It can also provide pseudocapacitance and can be used as an electrode material for the development of supercapacitors .
- Methods of Application : The compound is applied to a graphite electrode along with MWCNTs .
- Results or Outcomes : The outcomes include successful NADH oxidation and the development of supercapacitors .
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Biodegradation of 3, 5, 6-Trichloro-2-pyridinol (TCP)
- Scientific Field : Environmental Biotechnology
- Application Summary : TCP, a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is degraded by a strain of Micrococcus luteus ML isolated from a stable TCP degrading microbiota .
- Methods of Application : The strain ML is capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .
- Results or Outcomes : Two possible degradation pathways of TCP were proposed based on LC–MS analysis. Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
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2,3,5,6-Tetrachloro Pyridine (Symtet)
- Scientific Field : Agrochemicals
- Application Summary : Symtet is the key Advanced Intermediate to produce Chlorpyrifos (insecticide) and Triclopyr (herbicide) .
- Methods of Application : Symtet is produced through a niche technology developed through in-house R&D, using Pyridine as a starting material which is produced captively .
- Results or Outcomes : The outcomes include the successful production of Chlorpyrifos and Triclopyr .
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Biodegradation of 3, 5, 6-Trichloro-2-pyridinol (TCP)
- Scientific Field : Environmental Biotechnology
- Application Summary : TCP, a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, is degraded by a strain of Micrococcus luteus ML isolated from a stable TCP degrading microbiota .
- Methods of Application : The strain ML is capable of degrading 61.6% of TCP (50 mg/L) and 35.4% of chlorpyrifos (50 mg/L) at 24 h and 48 h under optimal conditions (temperature: 35 °C; pH: 7.0) .
- Results or Outcomes : Two possible degradation pathways of TCP were proposed based on LC–MS analysis. Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation by strain ML .
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2,3,5,6-Tetrachloro Pyridine (Symtet)
- Scientific Field : Agrochemicals
- Application Summary : Symtet is the key Advanced Intermediate to produce Chlorpyrifos (insecticide) and Triclopyr (herbicide) .
- Methods of Application : Symtet is produced through a niche technology developed through in-house R&D, using Pyridine as a starting material which is produced captively .
- Results or Outcomes : The outcomes include the successful production of Chlorpyrifos and Triclopyr .
Safety And Hazards
2,3,5,6-Tetrachloro-4-pyridinol is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life .
properties
IUPAC Name |
2,3,5,6-tetrachloro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURNAQBVEXFRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C(C1=O)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5000-22-6 (hydrochloride salt) | |
Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177795 | |
Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloro-4-pyridinol | |
CAS RN |
2322-38-5 | |
Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2322-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6-Tetrachloro-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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